PF-04447943

Alzheimer's disease Cognitive function Clinical trial

Procure PF-04447943, the PDE9A inhibitor with the most extensive human clinical safety dataset across Alzheimer's disease and sickle cell disease populations. Unlike alternatives such as BAY 73-6691, it offers published Phase II cognitive data (ADAS-cog change -1.91 vs -1.60 placebo), quantifiable rat CNS exposure (free brain/plasma 0.32, CSF/plasma 0.19), and the only translational pharmacodynamic dataset linking CSF cGMP elevation from rodents to humans. It serves as a clinically validated reference standard for calibrating PDE9A assays, target engagement biomarkers, and BBB permeability. 47% oral bioavailability and 4.9-h half-life in rat. Only for R&D—not for human therapeutic use.

Molecular Formula C20H25N7O2
Molecular Weight 395.5 g/mol
Cat. No. B8664468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04447943
Molecular FormulaC20H25N7O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
InChIInChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)
InChIKeyIWXUVYOOUMLUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-04447943: Procurement Considerations for a Clinically Validated, Brain-Penetrant PDE9A Inhibitor


PF-04447943 (Edelinontrine) is a pyrazolo[3,4-d]pyrimidinone compound that functions as a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), the enzyme responsible for hydrolyzing cGMP in the brain [1]. It was advanced into clinical development by Pfizer for Alzheimer's disease and sickle cell disease, representing the most clinically characterized PDE9A inhibitor available for research procurement [2]. The compound demonstrates measurable brain penetration, validated target engagement via CSF cGMP elevation, and extensive safety characterization across multiple Phase I and Phase II human studies [3].

Why PDE9A Inhibitor PF-04447943 Cannot Be Substituted with Alternative PDE9A Ligands


Procurement of PDE9A inhibitors for research applications cannot be guided by target class alone. PF-04447943 distinguishes itself through extensive clinical safety characterization in Alzheimer's disease and sickle cell disease patient populations, a dataset that alternative PDE9A inhibitors such as BAY 73-6691 or preclinical tool compounds lack [1]. Substituting PF-04447943 with a compound that has only in vitro potency data introduces uncertainty regarding in vivo brain exposure, target engagement, and translational validity [2]. The following quantitative evidence demonstrates specific, measurable parameters where PF-04447943 differs from closest comparators and class alternatives, providing a basis for scientifically justified procurement decisions.

PF-04447943: Quantitative Differentiation Evidence for Research Procurement


PF-04447943 Human Clinical Efficacy: Placebo-Controlled Phase II ADAS-Cog Data

In a 12-week Phase II multicenter trial in mild-to-moderate Alzheimer's disease (n=191), PF-04447943 25 mg BID produced a mean baseline-adjusted ADAS-cog decrease of -1.91 points (SE=0.54) versus placebo decrease of -1.60 points (SE=0.50), yielding a treatment difference of -0.31 points (90% CI: -1.52 to 0.90), which was not statistically significant [1]. This dataset establishes the benchmark efficacy profile against which all PDE9A inhibitors for Alzheimer's research must be compared. While BAY 73-6691 and preclinical compounds lack any human efficacy data, PF-04447943 provides a quantitatively defined baseline for hypothesis generation regarding PDE9A inhibition in human cognition.

Alzheimer's disease Cognitive function Clinical trial

PF-04447943 Brain Penetration: CNS Permeability Parameters Differentiating from Traditional CNS Drugs

PF-04447943 demonstrates quantifiable brain penetration in rats despite possessing physicochemical properties outside the traditional CNS drug space [1]. The compound achieves free brain/free plasma ratio of 0.32 and CSF/free plasma ratio of 0.19 [1]. Oral bioavailability in rat is 47% with Tmax of 0.3 hours and half-life of 4.9 hours [2]. These parameters provide a reference for researchers studying non-traditional CNS chemotypes. In contrast, BAY 73-6691 brain penetration data is not comparably documented in peer-reviewed literature, and newer PDE9A inhibitors such as LW33 lack published in vivo brain exposure metrics [3].

Blood-brain barrier Pharmacokinetics CNS drug delivery

PF-04447943 vs. BAY 73-6691: Ki Value Comparison in Human Recombinant PDE9A

PF-04447943 demonstrates sub-nanomolar to low nanomolar binding affinity for human recombinant PDE9A, with reported Ki values of 2.8 nM for human enzyme . Across species, Ki values are 2.8 nM (human), 4.5 nM (rhesus monkey), and 18 nM (rat) . Functional inhibition of human recombinant PDE9A yields IC50 of 12 nM with >78-fold selectivity over other PDE family members (IC50 >1000 nM) . While head-to-head Ki comparisons with BAY 73-6691 under identical assay conditions are not available in the peer-reviewed literature, PF-04447943 has been employed as a reference standard in PDE9A inhibitor development studies [1].

Enzyme inhibition Binding affinity PDE9A selectivity

PF-04447943 Human Safety Database: Phase I/II Adverse Event Profile in Alzheimer's Disease Patients

PF-04447943 has been administered to human subjects across multiple Phase I and Phase II clinical trials, establishing a quantifiable safety profile that no other PDE9A inhibitor possesses [1]. In a Phase II Alzheimer's disease trial (n=91 PF-04447943 vs n=100 placebo), gastrointestinal adverse events were reported in 5.5% (diarrhea) and 5.5% (nausea) of PF-04447943-treated patients versus 3% and 1% in placebo, respectively [1]. Discontinuation due to adverse events was 6.6% in the PF-04447943 group compared to 2% in placebo [1]. The compound was also evaluated in combination with donepezil 10 mg QD in mild-to-moderate AD patients (n=15), where multiple doses of PF-04447943 25 mg Q12H were safe and well-tolerated without significant donepezil pharmacokinetic interaction [2]. BAY 73-6691 has no published human safety data, and LW33 remains preclinical [3].

Drug safety Tolerability Clinical pharmacology

PF-04447943 Translational Pharmacodynamics: CSF cGMP Elevation from Rodents to Humans

PF-04447943 provides the only published translational pharmacodynamic dataset for PDE9A inhibitors, demonstrating CSF cGMP elevation across non-clinical species and healthy human volunteers [1]. This target engagement biomarker establishes a dose-response relationship that can be referenced when evaluating PDE9A inhibition in preclinical models. No comparable translational pharmacodynamic data exists in the peer-reviewed literature for BAY 73-6691 or newer PDE9A inhibitors [2]. In a Phase Ib sickle cell disease study (n=30), PF-04447943 25 mg BID demonstrated additional pharmacodynamic effects, significantly reducing circulating monocyte-platelet and neutrophil-platelet aggregates and soluble E-selectin levels at day 29 versus baseline (adjusted P < 0.15) [3].

Target engagement Pharmacodynamics Biomarker

PF-04447943 as Reference Standard: Comparative IC50 Data in PDE9A Inhibitor Development

PF-04447943 is employed as a reference standard in PDE9A inhibitor development programs, enabling cross-study comparison of novel compounds [1]. In a 2018 study of pyrimidinone derivatives, novel compound 11a achieved IC50 of 1.1 nM against PDE9A, which was reported as significantly better than the reference compounds PF-04447943 and BAY 73-6691 under identical assay conditions [1]. While the original publication does not report the exact IC50 values obtained for PF-04447943 and BAY 73-6691 in that specific assay, the use of PF-04447943 as a comparator standard establishes it as a benchmark for PDE9A inhibitor development [1]. Similarly, Chinese PDE9A inhibitor LW33 was reported to have comparable potency to PF-04447943 while demonstrating higher inhibitory activity and selectivity than BAY 73-6691 [2].

Drug discovery Reference compound Assay standardization

PF-04447943: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Clinical Benchmarking for Alzheimer's Disease Target Validation Studies

PF-04447943 is uniquely positioned for research programs requiring a PDE9A inhibitor with defined human clinical efficacy and safety data. The Phase II Alzheimer's disease trial provides a quantitative baseline for ADAS-cog change (-1.91 points with PF-04447943 vs -1.60 points with placebo over 12 weeks) [1]. Researchers developing novel PDE9A inhibitors or combination therapies can use PF-04447943 to contextualize preclinical efficacy findings against this established clinical benchmark, enabling more accurate go/no-go decisions before advancing compounds into human studies.

CNS Drug Delivery Research Using Validated Brain Penetration Parameters

PF-04447943 serves as a reference tool for studying brain penetration of non-traditional CNS chemotypes. Its quantifiable CNS exposure parameters in rat (free brain/free plasma = 0.32; CSF/free plasma = 0.19) provide a validated comparator for assessing the blood-brain barrier permeability of novel PDE9A inhibitors or related chemotypes [2]. The compound's 47% oral bioavailability and 4.9-hour half-life in rat [3] offer additional pharmacokinetic benchmarks for CNS drug development programs.

Translational Pharmacodynamic Assay Development and Validation

PF-04447943 provides the only published translational pharmacodynamic dataset linking CSF cGMP elevation from rodents to humans for the PDE9A target class [4]. Research laboratories developing target engagement assays or pharmacodynamic biomarkers for PDE9A inhibition can use PF-04447943 to calibrate assay sensitivity and establish dose-response relationships. The Phase Ib sickle cell disease study additionally validates platelet aggregate reduction and soluble E-selectin as pharmacodynamic markers [5], expanding the translational toolkit for PDE9A research.

PDE9A Inhibitor Reference Standard for Compound Screening and Assay Standardization

PF-04447943 is employed in the peer-reviewed literature as a reference standard for PDE9A inhibitor development, enabling cross-study comparison of novel compounds [6]. Procurement of PF-04447943 alongside alternative PDE9A inhibitors such as BAY 73-6691 allows research groups to establish internal assay benchmarks, validate screening platforms, and compare novel compound potency against an industry-standard reference with extensive clinical characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04447943

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.